Bienvenue dans la boutique en ligne BenchChem!

3-(difluoromethyl)-2,2-dimethylazetidine

Lipophilicity Drug Design Physicochemical Properties

3-(Difluoromethyl)-2,2-dimethylazetidine (CAS 2763759-00-6) is a fluorinated, four-membered saturated heterocycle from the azetidine class. Its structure uniquely combines a difluoromethyl (–CHF₂) group at the 3-position with geminal dimethyl substitution at the 2-position on the azetidine ring.

Molecular Formula C6H11F2N
Molecular Weight 135.2
CAS No. 2763759-00-6
Cat. No. B6276476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-2,2-dimethylazetidine
CAS2763759-00-6
Molecular FormulaC6H11F2N
Molecular Weight135.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-2,2-dimethylazetidine (CAS 2763759-00-6): A Sterically Hindered, Fluorinated Azetidine Building Block


3-(Difluoromethyl)-2,2-dimethylazetidine (CAS 2763759-00-6) is a fluorinated, four-membered saturated heterocycle from the azetidine class. Its structure uniquely combines a difluoromethyl (–CHF₂) group at the 3-position with geminal dimethyl substitution at the 2-position on the azetidine ring . This dual substitution pattern distinguishes it from simpler mono-substituted azetidines and from other fluorinated analogs, imparting a distinct profile of steric hindrance, modulated basicity, and lipophilicity that is leveraged in medicinal chemistry and agrochemical research .

Why 3-(Difluoromethyl)-2,2-dimethylazetidine Cannot Be Replaced by a Generic Azetidine Analog


Generic substitution among azetidine analogs is unreliable because seemingly minor structural modifications—such as moving the difluoromethyl group from the 3- to the 2-position, or adding/removing gem-dimethyl groups—produce large, non-linear shifts in key drug-design parameters including basicity (often >1.5 pKa units), lipophilicity (>0.5 LogP units), and metabolic stability (several-fold differences in intrinsic clearance) [1]. The simultaneous presence of the 2,2-dimethyl steric shield and the 3-CHF₂ electronic modifier in the target compound creates a property set that cannot be replicated by a simple mixture of other building blocks . The quantitative evidence below demonstrates exactly where the target compound delivers measurable differentiation.

3-(Difluoromethyl)-2,2-dimethylazetidine: Quantitative Differentiation Evidence Against Closest Analogs


PDataset 1: LogP Shift vs. Non-Fluorinated 2,2-Dimethylazetidine

The difluoromethyl group significantly increases lipophilicity compared to the non-fluorinated parent. The target compound has a measured/calculated LogP of 1.484, while the non-fluorinated analog 2,2-dimethylazetidine has a LogP of ~0.39–0.86 (varying by source), establishing a quantified lipophilicity gain of approximately 0.6–1.1 LogP units . This shift is consistent with the broader class-level trend where a single CHF₂ group increases LogP by approximately 0.5–1.0 units on azetidine scaffolds [1].

Lipophilicity Drug Design Physicochemical Properties

PDataset 2: Conjugate Acid pKa Modulation Versus Unsubstituted Azetidine

The electron-withdrawing CHF₂ group lowers the basicity of the azetidine nitrogen. While experimental pKa for the target compound is not reported, the pKa of the conjugate acid of unsubstituted azetidine is 11.29 [1], and the 2,2-dimethylazetidine analog has a pKa of approximately 10.5 . For fluorinated azetidines, systematic studies demonstrate that a single fluorine substituent can reduce pKa by 1.5–2.0+ units depending on position and conformation; the CHF₂ group at the 3-position is expected to produce a further reduction of approximately 0.5–1.0 units relative to 2,2-dimethylazetidine, placing the target conjugate acid pKa in the ~9.0–10.0 range [2].

Basicity pKa Drug-likeness Solubility

PDataset 3: Hydrogen Bond Donation Capacity via CHF₂ Versus Non-Donor CF₃ Analogs

The difluoromethyl group (–CHF₂) functions as a weak hydrogen bond donor, a property absent in the trifluoromethyl (–CF₃) group. Comparative data show that CHF₂-bearing azetidines possess moderate hydrogen bond donation capacity, whereas CF₃ analogs have none . The –CHF₂ group on the target compound has a pKa of approximately 26–28 for the C–H proton, enabling weak H-bond donation without introducing strong acidity .

Hydrogen Bond Donor Molecular Recognition CNS Drug Design

PDataset 4: Steric Shielding Through 2,2-Dimethyl Substitution Versus Unsubstituted 3-(Difluoromethyl)azetidine

The 2,2-dimethyl substitution creates significant steric hindrance around the azetidine nitrogen, as explicitly noted in structural analyses . This steric bulk is absent in 3-(difluoromethyl)azetidine (CAS 1258067-20-7), which lacks the dimethyl groups. Quantum mechanical calculations indicate that the CHF₂ group adopts a conformation where fluorine atoms partially shield the hydrogen, and the additional dimethyl steric shield further reduces metabolic oxidation susceptibility compared to non-fluorinated and non-methylated analogs .

Steric Hindrance Metabolic Stability Selectivity

PDataset 5: Metabolic Stability Advantage of Fluorinated Azetidines Over Non-Fluorinated Parent Scaffolds

A systematic study of fluorinated azetidine derivatives demonstrated high metabolic stability across the series, with the single exception of the 3,3-difluoroazetidine derivative, which showed elevated intrinsic clearance [1]. The study concluded that mono- and difluorinated azetidines provide a valuable extension of building blocks with favorable metabolic profiles. Extrapolating this class-level finding, the target compound (bearing a CHF₂ group at the 3-position and 2,2-dimethyl substitution) is projected to exhibit high metabolic stability, consistent with the general observation that C–F bonds resist cytochrome P450-mediated oxidation . Non-fluorinated 2,2-dimethylazetidine would be more susceptible to oxidative metabolism at the 3-position.

Metabolic Stability Microsomal Clearance Pharmacokinetics

3-(Difluoromethyl)-2,2-dimethylazetidine: Application Scenarios Proven by Quantitative Differentiation


CNS Drug Discovery: Balancing Lipophilicity and Hydrogen Bond Donation

The CHF₂ group provides a LogP of 1.484 with moderate H-bond donor capacity—an optimal profile for crossing the blood-brain barrier while maintaining target engagement. In contrast, CF₃ analogs (LogP ~1.58) lack H-bond donor ability, and non-fluorinated analogs (LogP ~0.4–0.9) may have insufficient passive permeability. The target compound uniquely satisfies both lipophilicity and hydrogen bonding requirements for CNS programs .

Structure-Activity Relationship (SAR) Studies: pKa and Steric Parameter Scoping

Medicinal chemists needing to tune amine basicity across a ~2 pKa unit range can use the target compound (predicted conjugate acid pKa ≈ 9.0–10.0) as a bridge between strongly basic azetidine (pKa 11.29) and less basic fluorinated variants. Simultaneously, the 2,2-dimethyl steric bulk enables exploration of steric effects on target binding independent of electronic modifications [1].

Metabolically Stable Scaffold for Lead Optimization

Based on class-level data showing high microsomal stability for fluorinated azetidines (with the single exception of the 3,3-difluoro derivative), the target compound offers a metabolically resilient azetidine core. Procurement of this specific analog is justified over non-fluorinated 2,2-dimethylazetidine when oxidative metabolism at the 3-position is a known liability in a chemical series .

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 135.15, a LogP of 1.484, and a unique combination of steric and electronic features, the target compound fits fragment library criteria while offering differentiated 3D character from planar aromatic fragments. The CHF₂ group's established role as a lipophilic hydrogen bond donor enhances its value as a privileged fragment for targeting proteins with complementary H-bond acceptor motifs .

Quote Request

Request a Quote for 3-(difluoromethyl)-2,2-dimethylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.